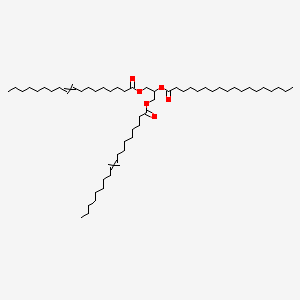
formycin A
Übersicht
Beschreibung
Formycin is a naturally occurring compound belonging to the class of C-nucleosides. It was first isolated from the bacterium Nocardia interforma and later from various Streptomyces species . Formycin is known for its unique structure, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, rather than the more common carbon-nitrogen bond found in other nucleosides . This structural feature imparts significant stability and unique biological properties to formycin.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Formycin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung des Pyrazolrings und die anschließende Glykosylierung beinhalten . Die wichtigsten Schritte sind:
- Bildung des Pyrazolrings aus geeigneten Vorläufern.
- Glykosylierung des Pyrazolrings mit einem Zuckeranteil, um die C-Nukleosidbindung zu bilden.
- Reinigung und Isolierung des Endprodukts.
Industrielle Produktionsverfahren: Die industrielle Produktion von Formycin umfasst Fermentationsprozesse unter Verwendung gentechnisch veränderter Stämme von Streptomyces . Diese Stämme sind optimiert, um unter kontrollierten Fermentationsbedingungen, einschließlich Temperatur, pH-Wert und Nährstoffzufuhr, hohe Ausbeuten an Formycin zu produzieren.
Analyse Chemischer Reaktionen
Formycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Formycin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Pyrazolring durch andere Gruppen ersetzt werden.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oft Derivate von Formycin mit veränderten biologischen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Formycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Formycin und seine Derivate haben sich als potenzielle antivirale, antibiotische und antiparasitäre Mittel erwiesen.
Industrie: Formycin wird bei der Entwicklung von Diagnostika und Wirkstofftransportsystemen eingesetzt.
5. Wirkmechanismus
Formycin übt seine Wirkung aus, indem es natürliche Nukleoside nachahmt und die Nukleinsäuresynthese stört . Es zielt auf Enzyme ab, die am Nukleosidstoffwechsel beteiligt sind, wie z. B. Nukleosidphosphorylasen und Kinasen . Durch die Hemmung dieser Enzyme stört Formycin die Synthese von DNA und RNA, was zur Hemmung des Zellwachstums und der Zellproliferation führt .
Wirkmechanismus
Formycin exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis . It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases . By inhibiting these enzymes, formycin disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Formycin ist unter den C-Nukleosiden einzigartig aufgrund seiner Stabilität und biologischen Aktivität . Ähnliche Verbindungen sind:
Pyrazofurin: Ein weiteres C-Nukleosid mit einem Pyrazolring, das für seine antiviralen Eigenschaften bekannt ist.
Tiazofurin: Ein C-Nukleosid mit einem Thiazolring, das als antineoplastisches Mittel verwendet wird.
Ribavirin: Ein synthetisches Nukleosid mit breitspektrumantiviraler Aktivität.
Im Vergleich zu diesen Verbindungen zeigt Formycin eine einzigartige Kombination aus Stabilität und biologischer Aktivität, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMEHLJSZMEMI-KSYZLYKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863937 | |
| Record name | Formycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-12-7 | |
| Record name | Formycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Formycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6742-12-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)




![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)
![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)






